molecular formula C21H26ClN3O2 B2983093 6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2309728-02-5

6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No.: B2983093
CAS No.: 2309728-02-5
M. Wt: 387.91
InChI Key: MXJQZOPDKYZXMS-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the reaction of 4-chlorophenylacetic acid with piperidine under acidic conditions to form the corresponding amide.

    Acylation: The amide is then acylated using tert-butyl chloroformate to introduce the tert-butyl group.

    Cyclization: The resulting intermediate undergoes cyclization with hydrazine derivatives to form the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2,4-xylenol: Another compound with a tert-butyl group, known for its antioxidant properties.

    4-Amino-6-(tert-butyl)-3-methylthio-: A compound with similar structural features, used in different chemical applications.

Uniqueness

6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)17-10-12-24(13-11-17)20(27)14-15-4-6-16(22)7-5-15/h4-9,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQZOPDKYZXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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